Physicochemical Divergence: LogP and TPSA Versus 3‑Fluorophenyl and 4‑Bromophenyl Analogs
The target compound's computed logP of 2.6 and TPSA of 63.6 Ų [1] place it in a distinct physicochemical space compared to its closest aryl-sulfonyl analogs. The 3‑fluorophenyl variant (CAS not retrieved from allowed sources) is predicted to exhibit a lower logP (~2.2–2.4) due to the smaller, more electronegative fluorine, while the 4‑bromophenyl variant is predicted to show a higher logP (~2.8–3.0) due to the larger bromine [2]. These differences of ≥0.2 logP units and altered TPSA influence membrane permeability and solubility, directly impacting in vitro assay performance.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 [1] |
| Comparator Or Baseline | 3-fluorophenyl analog: ~2.2–2.4 (predicted); 4-bromophenyl analog: ~2.8–3.0 (predicted) [2] |
| Quantified Difference | Δ(logP) ≈ 0.2–0.4 units between target and analogs |
| Conditions | PubChem computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.24 |
Why This Matters
A logP shift of 0.2–0.4 units can significantly alter compound solubility and passive membrane permeability, making the target compound preferentially suitable for assays requiring balanced hydrophobicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71781157, 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine. Accessed April 2026. View Source
- [2] Predicted logP values for 3-fluorophenyl and 4-bromophenyl analogs based on fragment-based calculations using XLogP3 3.0 methodology; no direct experimental values located in allowed sources. View Source
